
Citraconsäure, Dimethylester
Übersicht
Beschreibung
Citraconic acid, dimethyl ester, also known as citraconyl dimethyl ester (CDME) is a chemical compound that is used in a variety of applications. It is a monocarboxylic acid ester, which is derived from citric acid. CDME has been used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and other industrial compounds. It is also used as a flavoring agent in food and beverage products. Additionally, CDME has been studied for its potential use in biotechnology applications, such as gene manipulation and gene therapy.
Wissenschaftliche Forschungsanwendungen
Biobasierte Plattformchemikalien
Citraconsäure, Dimethylester, ist ein Derivat der Itaconsäure, die für ihr Potenzial als biobasierte Plattformchemikalie anerkannt ist. Sie kann zur Synthese von Polymeren und Tensiden verwendet werden und bietet eine nachhaltige Alternative zu Erdölchemikalien . Das Vorhandensein von funktionellen Gruppen ermöglicht vielseitige chemische Reaktionen, wodurch es sich für die Herstellung einer Vielzahl von biologisch abbaubaren Materialien eignet.
Pharmazeutische Industrie
In der Pharmaindustrie weisen Derivate dieser Verbindung bioaktive Eigenschaften wie antimikrobielle und entzündungshemmende Eigenschaften auf . Diese Eigenschaften machen es zu einer wertvollen Komponente bei der Entwicklung neuer Medikamente oder als Additiv in bestehenden Formulierungen zur Verbesserung der therapeutischen Wirkungen.
Agroindustrielle Anwendungen
Die Agroindustrie kann von der Verwendung von this compound, bei der Herstellung von umweltfreundlichen Pestiziden und Düngemitteln profitieren . Seine Struktur ermöglicht die Einarbeitung in Verbindungen, die Pflanzenkrankheiten kontrollieren oder das Wachstum fördern können, ohne die Umweltbelastung durch herkömmliche Chemikalien.
Textilindustrie
Der Textilsektor kann this compound, als Baustein für die Herstellung synthetischer Fasern mit verbesserten Eigenschaften verwenden . Sie kann an der Herstellung von ungiftigen Farbstoffen und Appreturen beteiligt sein, die weniger schädlich für die Umwelt sind.
Forschung zu biosynthetischen Wegen
Die wissenschaftliche Forschung untersucht auch die biosynthetischen Wege von Itaconsäurederivaten, darunter this compound. Das Verständnis dieser Wege kann zu Fortschritten in der Stoffwechseltechnik und der Produktion von hochwertigen Biomolekülen führen .
Wirkmechanismus
Target of Action
Citraconic acid, dimethyl ester, is a small molecule that primarily targets the Fumarate Reductase Flavoprotein Subunit in organisms like Shewanella frigidimarina . This protein plays a crucial role in the electron transport chain, a vital process for cellular respiration and energy production.
Mode of Action
It is known to interact with its target protein, potentially influencing the electron transport chain and thus affecting the energy production within the cell .
Biochemical Pathways
It is known that this compound is one of the isomeric dicarboxylic acids produced by the distillation of citric acid or as metabolites by microorganisms . This suggests that it may play a role in the citric acid cycle, a key metabolic pathway responsible for the chemical conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate a form of usable energy.
Result of Action
Given its potential role in the citric acid cycle, it may influence energy production within the cell .
Safety and Hazards
Biochemische Analyse
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
dimethyl 2-methylbut-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXBUQDXKPVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862298 | |
| Record name | cis/trans-Dimethyl 2-methylbut-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-54-9 | |
| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)
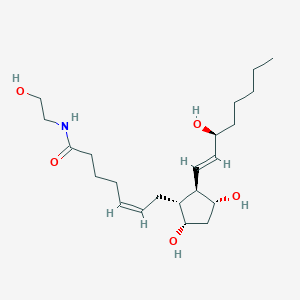
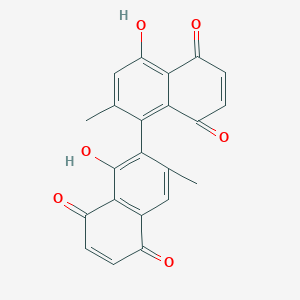
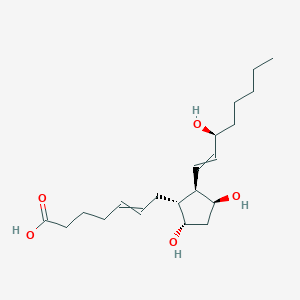
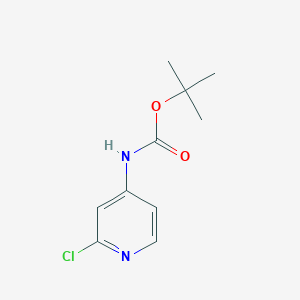
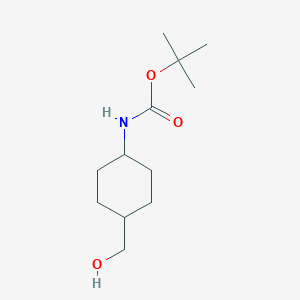
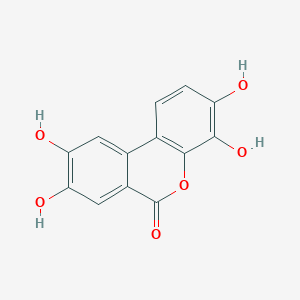
![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)
![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)


